molecular formula C16H16O2 B6397098 2-(2,3-Dimethylphenyl)-5-methylbenzoic acid CAS No. 1261902-91-3

2-(2,3-Dimethylphenyl)-5-methylbenzoic acid

Cat. No.: B6397098
CAS No.: 1261902-91-3
M. Wt: 240.30 g/mol
InChI Key: QSYJFCPQYCCOMQ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-5-methylbenzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of benzoic acid, characterized by the presence of two methyl groups on the phenyl ring and an additional methyl group on the benzoic acid moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-7-8-14(15(9-10)16(17)18)13-6-4-5-11(2)12(13)3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYJFCPQYCCOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688929
Record name 2',3',4-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-91-3
Record name 2',3',4-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of 2-(2,3-Dimethylphenyl)-5-methylbenzoic acid may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may be investigated for its anti-inflammatory, analgesic, or other therapeutic properties.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,3-Dimethylphenyl)-5-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

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